6-Fluoro-4-methyl-2-propyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Fluoro-4-methyl-2-propyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C₁₃H₁₈FN It is a fluorinated derivative of tetrahydroquinoline, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-2-propyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction. The steps are as follows:
Friedel-Crafts Acylation:
Clemmensen Reduction: The reduction of the acyl group to an alkane using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methyl-2-propyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride (LiAlH₄) or
Properties
CAS No. |
609354-34-9 |
---|---|
Molecular Formula |
C13H18FN |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
6-fluoro-4-methyl-2-propyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H18FN/c1-3-4-11-7-9(2)12-8-10(14)5-6-13(12)15-11/h5-6,8-9,11,15H,3-4,7H2,1-2H3 |
InChI Key |
FBCQENBSHLZJLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(C2=C(N1)C=CC(=C2)F)C |
Origin of Product |
United States |
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